1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL
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Overview
Description
1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL is an organic compound with the molecular formula C5H10F3NO2 and a molecular weight of 173.13 g/mol . This compound is characterized by the presence of an amino group, a trifluoroethoxy group, and a hydroxyl group attached to a propane backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL can be compared with similar compounds such as:
3-(2,2,2-trifluoroethoxy)propan-1-ol:
1-Methoxy-3-phenylamino-propan-2-ol: This compound has a methoxy group instead of a trifluoroethoxy group, leading to different reactivity and biological activity. The presence of the trifluoroethoxy group in this compound makes it unique, as it imparts distinct chemical and physical properties that are valuable in various research applications.
Properties
Molecular Formula |
C5H10F3NO2 |
---|---|
Molecular Weight |
173.13 g/mol |
IUPAC Name |
1-amino-3-(2,2,2-trifluoroethoxy)propan-2-ol |
InChI |
InChI=1S/C5H10F3NO2/c6-5(7,8)3-11-2-4(10)1-9/h4,10H,1-3,9H2 |
InChI Key |
XJDVNZUUIPVNCH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COCC(F)(F)F)O)N |
Origin of Product |
United States |
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